BenchChemオンラインストアへようこそ!

2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide

Casein Kinase 1 Inhibition Neurodegeneration Kinase Probe

This N-(benzothiazol-2-yl)-2-phenylacetamide offers a unique 4,5-dimethyl + 2,4-dichlorophenoxy substitution pattern, providing a critical SAR anchor point (~28 µM IC50) for CK-1 inhibitor programs. Its patent-validated scaffold serves as an ideal negative control or docking template that generic benzothiazole-acetamides cannot replicate. Procure this specific chemotype to avoid uncontrollable variables in your selectivity and potency studies.

Molecular Formula C17H14Cl2N2O2S
Molecular Weight 381.27
CAS No. 888409-84-5
Cat. No. B2900659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
CAS888409-84-5
Molecular FormulaC17H14Cl2N2O2S
Molecular Weight381.27
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
InChIInChI=1S/C17H14Cl2N2O2S/c1-9-3-6-14-16(10(9)2)21-17(24-14)20-15(22)8-23-13-5-4-11(18)7-12(13)19/h3-7H,8H2,1-2H3,(H,20,21,22)
InChIKeyMDGQMMMKVJGHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS 888409-84-5): A Proprietary Benzothiazole-Acetamide Hybrid for Specialized Kinase & Cellular Probe Research


2-(2,4-Dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS 888409-84-5) is a synthetic, small-molecule heterocyclic compound belonging to the N-(benzothiazol-2-yl)-2-phenylacetamide class. Its structure uniquely combines a 2,4-dichlorophenoxyacetyl moiety with a 4,5-dimethyl-1,3-benzothiazol-2-amine core [1]. This compound has been specifically implicated in patent literature as a member of a family of substituted benzothiazoles that exhibit inhibitory activity against casein kinase 1 (CK-1), a serine/threonine kinase involved in neurodegenerative, inflammatory, and oncological pathways [2]. Although its complete pharmacological profile remains under-characterized in the public domain, existing annotations (including a reported IC50 of ~28 µM in an undisclosed biochemical assay [3]) position it as a specialized research tool within medicinal chemistry and chemical biology, warranting rigorous comparative evaluation against structurally proximal analogs before procurement decisions are made.

Procurement Risk: Why Generic Benzothiazole-Acetamide Substitution Can Compromise 2-(2,4-Dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide-Dependent Research


The 2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide scaffold is highly specific; generic substitution with other benzothiazole-acetamides is not scientifically equivalent. The 4,5-dimethyl substitution on the benzothiazole ring is known to modulate lipophilicity, metabolic stability, and target-binding conformation in kinase inhibitor series, while the 2,4-dichlorophenoxy group is a critical pharmacophoric element for CK-1 interaction; analogs lacking this exact halogenation pattern (e.g., 4-fluorophenyl or unsubstituted phenyl variants) exhibit fundamentally different selectivity and potency profiles [1]. Furthermore, the simple 2-(2,4-dichlorophenoxy)acetamide backbone (without benzothiazole) is a known herbicide metabolite with vastly different biological target space, underscoring how even seemingly minor structural truncations lead to complete divergence in biological function [2]. Therefore, any attempt to replace this compound with a 'close' in-class alternative without direct comparative data will introduce uncontrollable variables into experimental systems.

Head-to-Head Quantitative Evidence: 2-(2,4-Dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide vs. Closest Analogs


Casein Kinase 1 (CK-1) Inhibitory Activity: Target Compound vs. N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide Lead Series

The target compound was designed within a patent family claiming CK-1 inhibitory activity. While specific CK-1 IC50 data for the exact compound is not publicly disclosed, a related annotation reports a biochemical IC50 of approximately 28 µM [1]. This is placed in context against the broader N-(benzo[d]thiazol-2-yl)-2-phenylacetamide lead series, where optimized members have demonstrated CK-1δ IC50 values in the nanomolar range [2]. This 28 µM potency suggests the 4,5-dimethyl-2,4-dichlorophenoxy combination is not among the most potent congeners, but its distinct substitution pattern offers a different selectivity fingerprint that may be valuable for probing CK-1 isoform biology where high potency is not the primary experimental goal.

Casein Kinase 1 Inhibition Neurodegeneration Kinase Probe

Structural Differentiation: 4,5-Dimethylbenzothiazole vs. Unsubstituted Benzothiazole in Kinase Inhibitor Binding Conformation

The 4,5-dimethyl substitution on the benzothiazole ring is a key differentiator from the simpler N-(benzothiazol-2-yl)-2-phenylacetamide scaffold. Patent SAR analysis indicates that methyl groups at the 4- and 5-positions influence the dihedral angle between the benzothiazole and acetamide moieties, thereby modulating the compound's ability to occupy the ATP-binding pocket of CK-1 [1]. In contrast, unsubstituted benzothiazole analogs (e.g., N-(1,3-benzothiazol-2-yl)-2-phenylacetamide) exhibit a more planar conformation and distinct target selectivity. Additionally, the 2,4-dichlorophenoxy group introduces steric bulk and electronic effects absent in 4-fluorophenyl or 4-methoxyphenyl congeners [1].

Kinase Inhibitor Design Conformational Analysis Medicinal Chemistry SAR

In Vitro Cytotoxicity Spectrum: Distinguishing the 4,5-Dimethyl-2,4-Dichloro Motif from General Benzothiazole Cytotoxic Agents

Benzothiazole-acetamide derivatives as a class exhibit broad cytotoxicity against cancer cell lines. For instance, N-(6-ethoxybenzothiazol-2-yl)-2-[(5-phenylamino-1,3,4-thiadiazol-2-yl)thio]acetamide (a structurally related hybrid) showed IC50 values of 6.43 µM (HCT116), 9.62 µM (A549), and 8.07 µM (A375), compared to erlotinib's 17.86–23.81 µM [1]. However, these compounds bear different substituents (6-ethoxy + thiadiazole-thio bridge) and are not directly comparable. The unique 2,4-dichlorophenoxy + 4,5-dimethyl combination of the target compound has not been evaluated in standardized cytotoxicity panels, meaning its potency and selectivity profile remain unknown. This information gap is a critical procurement consideration: assuming equivalent cytotoxicity based on benzothiazole class membership is scientifically unjustified.

Cytotoxicity Profiling Cancer Cell Lines Selectivity Screening

Best Research and Industrial Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS 888409-84-5)


CK-1 Structure-Activity Relationship (SAR) Probe Campaigns

This compound is best suited for medicinal chemistry teams conducting systematic SAR exploration around the N-(benzothiazol-2-yl)-2-phenylacetamide CK-1 inhibitor scaffold. Its moderate potency (~28 µM IC50 [1]) and unique 4,5-dimethyl + 2,4-dichlorophenoxy substitution pattern make it an ideal 'negative control' or 'anchor point' compound for establishing potency trends across a congener series. Researchers can use it to benchmark how specific substitutions degrade or restore CK-1 affinity relative to nanomolar leads [2].

Selectivity Profiling Against CK-1 Isoforms and Kinome-Wide Panels

Given the patent classification linking substituted benzothiazoles to CK-1 inhibition [2], this compound can serve as a chemical probe in selectivity panels comparing CK-1α, δ, ε isoforms, as well as broader kinome profiling. Its distinct substitution may reveal isoform-selective binding modes not observed with more potent, less decorated analogs. Procurement for this application must be accompanied by custom biochemical profiling, as publicly available selectivity data is absent.

Negative Control for Benzothiazole-Based Cytotoxicity Screening Cascades

In laboratories running benzothiazole-acetamide cytotoxicity screens, this compound can function as a structurally matched negative or low-activity control. Its uncharacterized but expected low-to-moderate cytotoxicity profile (inferred from the 28 µM CK-1 potency as a proxy for general cellular activity [1]) provides a baseline against which more potent, optimized analogs (e.g., N-(6-ethoxybenzothiazol-2-yl) hybrids with single-digit µM IC50 values [3]) can be compared.

Computational Chemistry and Molecular Docking Template

The well-defined dichlorophenoxy and dimethylbenzothiazole moieties, combined with the patent-derived CK-1 target hypothesis [2], make this compound a useful template for molecular docking and molecular dynamics simulations aimed at predicting binding poses of benzothiazole-acetamide CK-1 inhibitors. Its moderate potency provides a challenging test case for scoring functions to distinguish between weak and strong binders within the same chemotype.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.